REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][OH:10])=[CH:7][CH:6]=1.[Cl:13][C:14]([Cl:18])([Cl:17])[C:15]#[N:16]>CCOCC.CCCCCC.CO>[Cl:13][C:14]([Cl:18])([Cl:17])[C:15](=[NH:16])[O:10][CH2:9][C:8]1[CH:11]=[CH:12][C:5]([O:4][CH3:3])=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
156 μL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
125 μL
|
Type
|
reactant
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting homogeneous solution is stirred (evolution of gas) for 30 minutes at a temperature in the region of 20° C. and it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer system
|
Type
|
TEMPERATURE
|
Details
|
is then cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
to react for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to slowly rise to the region of 20° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure until an orange-yellow oil
|
Type
|
CUSTOM
|
Details
|
is obtained which
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered through Celite under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solids obtained
|
Type
|
WASH
|
Details
|
are washed once with 5 cm3 of hexane
|
Type
|
CUSTOM
|
Details
|
the solvents are then removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(OCC1=CC=C(C=C1)OC)=N)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |